An In-depth Technical Guide to 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8)
An In-depth Technical Guide to 4-iodo-N-methylaniline hydrochloride (CAS: 84250-74-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-iodo-N-methylaniline hydrochloride, a key building block in modern organic synthesis. We will delve into its chemical properties, synthesis, spectroscopic characterization, reactivity, applications in drug discovery, and safety protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and materials science.
Chemical and Physical Properties
4-iodo-N-methylaniline hydrochloride is the hydrochloride salt of 4-iodo-N-methylaniline. The introduction of the hydrochloride group enhances the compound's stability and solubility in certain solvents, which can be advantageous in various synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 84250-74-8 | [1][2] |
| Molecular Formula | C₇H₉ClIN | [1] |
| Molecular Weight | 269.51 g/mol | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis and Purification
The synthesis of 4-iodo-N-methylaniline hydrochloride is typically achieved in a two-step process: the iodination of N-methylaniline to form the free base, followed by salt formation with hydrochloric acid.
Synthesis of 4-iodo-N-methylaniline (Free Base)
A common method for the synthesis of the free base, 4-iodo-N-methylaniline, involves the direct iodination of N-methylaniline.
Experimental Protocol: Iodination of N-methylaniline
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Materials: N-methylaniline, iodine (I₂), sodium bicarbonate (NaHCO₃), dichloromethane (CH₂Cl₂), saturated sodium thiosulfate (Na₂S₂O₃) solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-methylaniline in a suitable organic solvent such as dichloromethane.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-iodo-N-methylaniline by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of sodium bicarbonate is crucial to neutralize the hydroiodic acid (HI) formed during the electrophilic aromatic substitution reaction, preventing the protonation and deactivation of the N-methylaniline starting material. The sodium thiosulfate wash is a standard procedure to effectively reduce and remove excess iodine from the reaction mixture.
Formation of 4-iodo-N-methylaniline hydrochloride
The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
-
Materials: 4-iodo-N-methylaniline, hydrochloric acid (e.g., in diethyl ether or as a concentrated aqueous solution), diethyl ether (or another suitable non-polar solvent).
-
Procedure:
-
Dissolve the purified 4-iodo-N-methylaniline in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) to the stirred solution of the free base.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-iodo-N-methylaniline hydrochloride.
-
Self-Validating System: The formation of a precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
Caption: Synthetic workflow for 4-iodo-N-methylaniline hydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 4-iodo-N-methylaniline and its hydrochloride salt.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]
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δ 7.44 (d, J = 8.8 Hz, 2H, Ar-H)
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δ 6.39 (d, J = 8.8 Hz, 2H, Ar-H)
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δ 3.52 (s, 1H, N-H)
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δ 2.80 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) of 4-iodo-N-methylaniline (Free Base): [4]
-
δ 148.92 (Ar-C)
-
δ 137.76 (Ar-C)
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δ 129.30 (Ar-C)
-
δ 114.74 (Ar-C)
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δ 30.67 (N-CH₃)
Expertise & Experience: Upon protonation to form the hydrochloride salt, a downfield shift in the signals of the aromatic protons adjacent to the nitrogen atom is expected due to the increased electron-withdrawing nature of the ammonium group. The N-H proton signal will also be significantly shifted downfield and may exhibit coupling to the nitrogen atom.
Mass Spectrometry
GC-MS (m/z) of 4-iodo-N-methylaniline (Free Base): 232.97 (calculated for C₇H₈IN: 232.99).[4]
Trustworthiness: The observed molecular ion peak in the mass spectrum corresponding to the calculated molecular weight of the free base provides strong evidence for its successful synthesis.
Reactivity and Synthetic Applications
The chemical reactivity of 4-iodo-N-methylaniline hydrochloride is dominated by the presence of the iodo-substituent on the aromatic ring and the N-methylamino group. The iodine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.[5]
Cross-Coupling Reactions
The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend C-I > C-Br > C-Cl.[6] This high reactivity allows for milder reaction conditions and broader substrate scope.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Caption: Key cross-coupling reactions of 4-iodo-N-methylaniline.
Applications in Drug Discovery and Development
Iodoaniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer agents and kinase inhibitors.[7][8] The iodo-substituent provides a handle for the strategic introduction of various functionalities to modulate the biological activity of the target molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or related heterocyclic core. 4-iodo-N-methylaniline hydrochloride can be used to synthesize precursors for these inhibitors, where the iodo-group is replaced by a larger fragment that interacts with the ATP-binding site of the kinase.[9][10][11]
-
Anticancer Agents: This compound is a valuable starting material for the synthesis of novel compounds with cytotoxic properties against various cancer cell lines.[12][13] For example, the synthesis of iodoquinazoline derivatives with anticancer activity has been reported, highlighting the importance of the iodoaniline scaffold.[12]
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-iodo-N-methylaniline hydrochloride is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility) is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities (for the free base). | Useful for confirming the molecular weight of the free base and identifying any related byproducts.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR are essential for verifying the chemical structure and detecting the presence of any residual solvents or starting materials.[4] |
| Nonaqueous Titration | Assay determination. | Can be used to determine the percentage purity of the hydrochloride salt.[3] |
Safety and Handling
4-iodo-N-methylaniline hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Personal Protective Equipment:
-
Handling:
-
First Aid Measures:
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.
References
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]
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4-iodo-n-methylaniline hydrochloride (C7H8IN) - PubChemLite . (n.d.). Retrieved January 2, 2026, from [Link]
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Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed . (2000). Analyst, 125(3), 459-64. [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information . (n.d.). Retrieved January 2, 2026, from [Link]
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4-Iodo-N-methylaniline - MySkinRecipes . (n.d.). Retrieved January 2, 2026, from [Link]
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A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und . (n.d.). Retrieved January 2, 2026, from [Link]
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III Analytical Methods . (n.d.). Retrieved January 2, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . (2021). Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]
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Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors . (n.d.). Retrieved January 2, 2026, from [Link]
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Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC - PubMed Central . (2025). Heliyon, 11(6), e32313. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications . (2024). The Journal of Organic Chemistry, 89(23), 16657-16677. [Link]
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New Anticancer Agents: Design, Synthesis and Evaluation - MDPI . (n.d.). Retrieved January 2, 2026, from [Link]
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Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.) - Chegg . (2022). Retrieved January 2, 2026, from [Link]
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4-chloro-N-methylaniline hydrochloride | C7H9Cl2N | CID 20268922 - PubChem . (n.d.). Retrieved January 2, 2026, from [Link]
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Synthesis and Characterization of Anticancer Compounds, Chapter 4. Synthetic Approaches to Anticancer Agents - ResearchGate . (2025). Retrieved January 2, 2026, from [Link]
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Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC - NIH . (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896. [Link]
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Organometallic Anticancer Compounds | Journal of Medicinal Chemistry - ACS Publications . (n.d.). Retrieved January 2, 2026, from [Link]
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